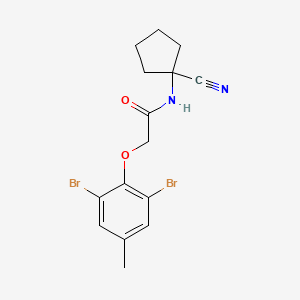

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide

Description

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a brominated phenoxy backbone and a cyanocyclopentyl substituent on the acetamide nitrogen. This compound’s structure combines steric bulk (cyclopentyl group), electron-withdrawing substituents (cyano and bromine), and a methyl group at the para position of the phenoxy ring.

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2N2O2/c1-10-6-11(16)14(12(17)7-10)21-8-13(20)19-15(9-18)4-2-3-5-15/h6-7H,2-5,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHLBUKPMMUDDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2(CCCC2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group and the dibromo-methylphenoxy group. These groups are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or activating reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it useful in biochemical assays.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclopentyl group and the dibromo-methylphenoxy moiety can bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Key Observations:

- Bromination Pattern: The target compound’s 2,6-dibromo-4-methylphenoxy group enhances steric hindrance and lipophilicity compared to the 4-bromo-2,6-dimethylphenoxy group in or the non-brominated dimethylphenoxy in . Bromine atoms increase molecular weight and may influence halogen bonding in biological systems.

- Nitrogen Substituents: The 1-cyanocyclopentyl group in the target compound introduces a rigid, electron-withdrawing cyano group, contrasting with the flexible cyclohexenyl in or the polar amino-hydroxy chain in .

Physicochemical Properties

- Lipophilicity: The target compound’s bromine atoms and cyanocyclopentyl group likely result in higher logP values compared to analogs with methoxy or hydroxy groups (e.g., , logP ~2.5–3.0).

- Solubility : The polar cyan group may improve aqueous solubility relative to the trifluoromethylbenzothiazole derivative , which is highly lipophilic.

Biological Activity

N-(1-cyanocyclopentyl)-2-(2,6-dibromo-4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H14Br2N2O2

- Molecular Weight : 360.07 g/mol

- CAS Number : 194984-24-2

The biological activity of this compound has been explored in various studies, with a focus on its anti-inflammatory and analgesic properties. The compound is believed to exert its effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

- Modulation of Nitric Oxide Production : Studies suggest that it can reduce nitric oxide (NO) levels in LPS-stimulated macrophages, indicating an anti-inflammatory effect.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress.

In Vitro Studies

Several in vitro studies have investigated the biological activity of this compound:

- Cell Viability Assays : In MNT-1 cells, treatment with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability under inflammatory conditions induced by LPS stimulation.

- Tyrosinase Inhibition : The compound exhibited significant inhibition of tyrosinase activity, which is relevant for conditions such as hyperpigmentation.

In Vivo Studies

In vivo studies using animal models have provided insights into the efficacy of this compound:

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups.

- Analgesic Activity : The compound demonstrated analgesic effects comparable to standard analgesics like diclofenac when assessed using the formalin test.

Case Studies

A series of case studies have highlighted the clinical relevance of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rat model | Significant reduction in paw edema after treatment with 50 mg/kg dosage. |

| Study 2 | Cell culture | Dose-dependent inhibition of tyrosinase activity observed at concentrations above 10 µM. |

| Study 3 | Mouse model | Demonstrated reduced levels of inflammatory markers (TNF-alpha, IL-6) post-treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.